Debilone
Overview
Description
Debilone is an organic compound known for its unique chemical structure and properties. It is a white crystalline powder with a distinct odor, often described as smoky or burnt. This compound is soluble in organic solvents such as ethanol and ethers .
Mechanism of Action
Target of Action
Debilone, also known as Nabilone , is a synthetic form of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis (marijuana). Its primary targets are the Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors . These receptors are widely distributed throughout the central and peripheral nervous system and play a role in many physiological processes such as inflammation, cardiovascular function, learning, pain, memory, stress and emotional regulation, and the sleep/wake cycle .
Mode of Action
Although structurally distinct from THC, this compound mimics THC’s structure and pharmacological activity through weak partial agonist activity at CB1R and CB2R receptors . It is considered to be twice as active as Δ⁹-THC . The interaction with these receptors leads to changes in the body’s physiological processes.
Biochemical Pathways
It is known that cannabinoids like this compound interact with the endocannabinoid system of the body . This system plays a role in many physiological processes, and the interaction of this compound with this system can lead to changes in these processes.
Pharmacokinetics
It is known that the physicochemical parameters of a drug strongly influence its adme properties . More research is needed to provide detailed information on the ADME properties of this compound.
Result of Action
It is known that cannabinoids like this compound can have complex effects on the central nervous system (cns) . More research is needed to provide detailed information on the molecular and cellular effects of this compound’s action.
Action Environment
It is known that the pharmacological properties of cannabinoids like this compound can vary largely across different medical cannabis products . More research is needed to provide detailed information on how environmental factors influence this compound’s action.
Biochemical Analysis
Biochemical Properties
Debilone plays a crucial role in various biochemical reactions. It interacts with cannabinoid receptors, specifically Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors . These receptors are part of the endocannabinoid system, which is widely distributed throughout the central and peripheral nervous system. This compound’s interaction with these receptors results in partial agonist activity, mimicking the effects of Δ⁹-THC . This interaction influences numerous physiological processes, including inflammation, cardiovascular function, learning, pain, memory, stress, and emotional regulation .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It influences cell function by interacting with the endocannabinoid system, which plays a role in cell signaling pathways, gene expression, and cellular metabolism . This compound’s interaction with CB1R and CB2R receptors affects the central nervous system, leading to changes in mood, cognition, and perception . Additionally, it has been shown to improve appetite and nutritional status in patients with advanced lung cancer .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with cannabinoid receptors. This compound acts as a weak partial agonist at CB1R and CB2R receptors, which are components of the endocannabinoid system . This interaction leads to the modulation of various physiological processes, including pain relief, anti-inflammatory effects, and appetite stimulation . This compound’s effects are mediated through changes in gene expression and enzyme activity, resulting in its therapeutic benefits .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and maintains its efficacy over extended periods In vitro and in vivo studies have demonstrated that this compound can improve appetite and nutritional status in cancer patients over an 8-week treatment period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to improve appetite and reduce nausea . At higher doses, it can cause adverse effects such as dizziness, drowsiness, and changes in mood . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in multiple metabolic pathways. It undergoes extensive metabolism by various P450 enzyme isoforms . The primary metabolic pathway involves the oxidation of this compound to produce hydroxylic and carboxylic analogues . These metabolites are further processed and excreted from the body. The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and therapeutic efficacy.
Transport and Distribution
This compound is transported and distributed within cells and tissues through the endocannabinoid system . It is absorbed from the gastrointestinal tract when administered orally and reaches peak plasma concentrations within 2 hours . This compound’s distribution is influenced by its interaction with cannabinoid receptors, which are widely distributed throughout the body . This interaction affects its localization and accumulation in various tissues.
Subcellular Localization
The subcellular localization of this compound is primarily within the central nervous system, where it interacts with CB1R and CB2R receptors . These receptors are abundant in the hippocampus and amygdala, regions responsible for memory storage and emotional regulation . This compound’s localization to these areas is crucial for its therapeutic effects, including pain relief and mood modulation.
Preparation Methods
Debilone can be synthesized through various methods. Two common synthetic routes include:
Chemical Reactions Analysis
Debilone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions, particularly with halogens under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Debilone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: This compound is utilized in the fragrance industry due to its unique odor profile.
Comparison with Similar Compounds
Debilone can be compared with other similar compounds such as:
Nabilone: A synthetic cannabinoid used for its therapeutic effects.
Tibolone: A synthetic steroid hormone with estrogenic, androgenic, and progestogenic properties.
Debrisoquine: A compound that acts at the sympathetic neuroeffector junction.
This compound stands out due to its unique chemical structure and distinct odor, which makes it valuable in the fragrance industry .
Properties
IUPAC Name |
3-hydroxy-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-8-5-9(16)6-10-12(17)7-11-13(14(11,2)3)15(8,10)4/h6,8,11-13,17H,5,7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMYSFNKELLWOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C=C2C1(C3C(C3(C)C)CC2O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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